molecular formula C22H16N2O2S B14540109 1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]- CAS No. 62312-52-1

1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]-

Cat. No.: B14540109
CAS No.: 62312-52-1
M. Wt: 372.4 g/mol
InChI Key: XULJHMMUZPGGMI-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]-: is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring. This particular compound is characterized by the presence of a benzoyl group and a thioether linkage, making it a unique derivative of benzimidazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves multi-step synthesis processes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]- involves its interaction with various molecular targets and pathways. The compound can inhibit the function of specific enzymes or proteins, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the benzoyl group and thioether linkage differentiates it from other benzimidazole derivatives, making it a valuable compound for various applications .

Properties

CAS No.

62312-52-1

Molecular Formula

C22H16N2O2S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(1-benzoylbenzimidazol-2-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C22H16N2O2S/c25-20(16-9-3-1-4-10-16)15-27-22-23-18-13-7-8-14-19(18)24(22)21(26)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

XULJHMMUZPGGMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4

Origin of Product

United States

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